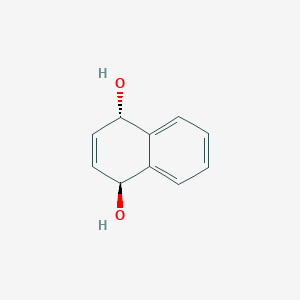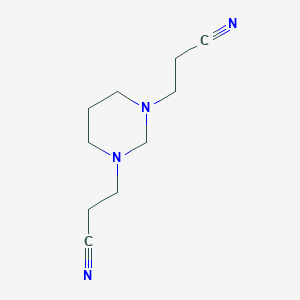
Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- allows it to interact with various biological targets, making it a valuable scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-phenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide. The reaction conditions often include heating the mixture to reflux in the presence of a suitable catalyst, such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and phosphodiesterases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
作用機序
The mechanism of action of pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by competing with ATP for binding sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine with similar biological activities but different substitution patterns.
Imidazo[1,2-a]pyrimidine: A related heterocyclic compound with distinct pharmacological properties.
Triazolo[1,5-a]pyrimidine: Another analog with potential therapeutic applications.
Uniqueness
Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 4-methyl-2-phenyl substitution enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable scaffold for drug design.
特性
| 77494-10-1 | |
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC名 |
4-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H11N3O/c1-15-8-7-13(17)16-12(15)9-11(14-16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChIキー |
UIZDYVYEZDNKCR-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=O)N2C1=CC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)


![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)
